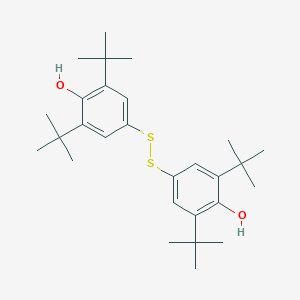

Phenol, 4,4'-Dithiobis[2,6-bis(1,1-dimethylethyl)-

Übersicht

Beschreibung

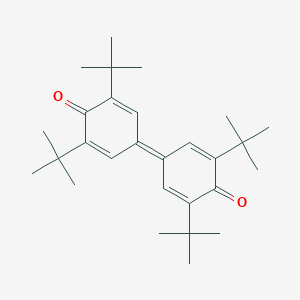

Phenol, 4,4'-dithiobis[2,6-bis(1,1-dimethylethyl)-, also known as Phenol, 4,4'-dithiobis[2,6-bis(1,1-dimethylethyl)-, is a useful research compound. Its molecular formula is C28H42O2S2 and its molecular weight is 474.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality Phenol, 4,4'-dithiobis[2,6-bis(1,1-dimethylethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenol, 4,4'-dithiobis[2,6-bis(1,1-dimethylethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemische Struktur und Eigenschaften

Diese Verbindung hat die Formel C30H46O2S und ein Molekulargewicht von 470.750 . Sie ist auch unter dem IUPAC-Namen "Phenol, 4,4’- [thiobis (methylene)]bis [2,6-bis (1,1-dimethylethyl)-" bekannt .

Thermodynamische Eigenschaftsdaten

Diese Verbindung ist in einer Sammlung von kritisch bewerteten thermodynamischen Eigenschaftsdaten für reine Verbindungen enthalten, mit einem Schwerpunkt auf organischen Stoffen .

Antifungalaktivität

Es gibt einige Forschungsergebnisse, die darauf hindeuten, dass diese Verbindung eine antifungale Wirkung haben könnte .

Verwendung in der wissenschaftlichen Forschung

Diese Verbindung wird in der wissenschaftlichen Forschung aufgrund ihrer einzigartigen Eigenschaften eingesetzt. Sie bietet ein immenses Potenzial in verschiedenen Bereichen wie Materialwissenschaften, organischer Synthese und pharmazeutischer Forschung.

Wirkmechanismus

Target of Action

The primary target of Phenol, 4,4’-dithiobis[2,6-bis(1,1-dimethylethyl)-] is the mitochondrial F1F0 Adenosine triphosphate synthase enzymes . These enzymes play a crucial role in the production of ATP, the primary energy currency of the cell.

Mode of Action

Phenol, 4,4’-dithiobis[2,6-bis(1,1-dimethylethyl)-] interacts with its target by attaching effectively to the active site of the mitochondrial F1F0 Adenosine triphosphate synthase enzymes . This interaction can lead to changes in the enzyme’s activity, potentially affecting ATP production.

Biochemical Pathways

The compound’s interaction with mitochondrial F1F0 Adenosine triphosphate synthase enzymes affects the ATP synthesis pathway . This pathway is responsible for the production of ATP, which is used in various cellular processes. Changes in this pathway can have downstream effects on these processes.

Result of Action

The molecular and cellular effects of Phenol, 4,4’-dithiobis[2,6-bis(1,1-dimethylethyl)-]'s action depend on its interaction with the mitochondrial F1F0 Adenosine triphosphate synthase enzymes . By interacting with these enzymes, the compound can potentially affect ATP production and, consequently, various cellular processes that rely on ATP.

Eigenschaften

IUPAC Name |

2,6-ditert-butyl-4-[(3,5-ditert-butyl-4-hydroxyphenyl)disulfanyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H42O2S2/c1-25(2,3)19-13-17(14-20(23(19)29)26(4,5)6)31-32-18-15-21(27(7,8)9)24(30)22(16-18)28(10,11)12/h13-16,29-30H,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEUPRVAMTYHIQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SSC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60364473 | |

| Record name | Phenol, 4,4'-dithiobis[2,6-bis(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6386-58-9 | |

| Record name | 4,4′-Dithiobis[2,6-bis(1,1-dimethylethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6386-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-(Disulfanediyl)bis(2,6-di-tert-butylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006386589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4,4'-dithiobis[2,6-bis(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-(DISULFANEDIYL)BIS(2,6-DI-TERT-BUTYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2ZUM2VQ6P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Nitro-2-[(oxiran-2-yl)methoxy]pyridine](/img/structure/B149655.png)

![methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate;2,2,2-trifluoroacetic acid](/img/structure/B149689.png)